Quinizarin

Catalog No.
S576134
CAS No.
81-64-1
M.F
C14H8O4
M. Wt
240.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinizarin

CAS Number

81-64-1

Product Name

Quinizarin

IUPAC Name

1,4-dihydroxyanthracene-9,10-dione

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H

InChI Key

GUEIZVNYDFNHJU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O

Solubility

MODERATELY SOL IN ALCOHOL WITH RED COLOR
SOL IN ETHER WITH BROWN COLOR & YELLOW FLUORESCENCE
SOL WITH VIOLET COLOR IN AQ ALKALIES & IN AMMONIA
1 G SOL IN ABOUT 13 G OF BOILING GLACIAL ACETIC ACID
For more Solubility (Complete) data for 1,4-DIHYDROXY-9,10-ANTHRACENEDIONE (6 total), please visit the HSDB record page.

Synonyms

1,4-dihydroxy-9,10-anthraquinone, 1,4-dihydroxyanthraquinone, 1,4-dihydroxyanthraquinone, radiacal ion (1-), anthrarufin, quinizarin

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O

Photophysical and Photochemical Properties:

Quinizarin exhibits interesting photophysical and photochemical properties, making it a valuable research subject. Researchers study its:

  • Fluorescence: Quinizarin displays strong fluorescence, making it useful as a fluorescent probe in various applications. Studies explore its potential for bioimaging, biosensing, and organic light-emitting diodes (OLEDs) .
  • Photosensitivity: Quinizarin undergoes photoinduced reactions when exposed to light. Research investigates its use in photocatalysis, where light triggers chemical reactions, and in the development of light-activated drugs .

Material Science Applications:

Quinizarin's unique properties make it attractive for various material science applications:

  • Organic Electronics: Researchers explore its potential in organic electronics due to its semiconducting properties and ability to form ordered structures .
  • Liquid Crystals: Studies investigate the use of quinizarin derivatives in liquid crystals, which are crucial components in display technologies .

Biological and Medical Research:

Emerging research explores the potential of quinizarin and its derivatives in biological and medical research:

  • Antimicrobial Activity: Studies investigate the potential of quinizarin and its derivatives as antimicrobial agents against bacteria and fungi .
  • Antioxidant Activity: Research explores the potential antioxidant properties of quinizarin and its derivatives, which could be beneficial for various health applications .

Quinizarin, also known as 1,4-dihydroxyanthraquinone, is an organic compound with the molecular formula C14H8O4C_{14}H_{8}O_{4}. It belongs to the anthraquinone family, characterized by a fused ring structure with two hydroxyl groups positioned at the 1 and 4 positions of the anthraquinone ring. This compound appears as a red-brown crystalline powder and is derived from anthraquinone through hydroxylation processes. Quinizarin is found naturally in small quantities in the root of the madder plant (Rubia tinctorum) and has various applications in dyeing and pigment industries due to its vibrant color and excellent fastness properties .

Quinizarin is generally considered to have low to moderate toxicity []. However, it's crucial to handle it with care to avoid potential hazards:

  • Skin and Eye Irritation: Contact with skin or eyes can cause irritation [].
  • Dust Inhalation: Inhalation of dust particles may irritate the respiratory system [].
  • Environmental Impact: While data is limited, uncontrolled release of quinizarin into the environment may pose ecological risks [].
, primarily due to its quinone functional groups. Key reactions include:

  • Reduction and Oxidation: Quinizarin can be reduced to form dihydroxyanthraquinones, while oxidation can lead to degradation products and reactive oxygen species. The reversible reduction occurs at approximately -0.535 V (vs. SCE), while irreversible oxidation occurs at +0.386 V (vs. SCE) at pH 6.84 .
  • Substitution Reactions: The hydroxyl groups on quinizarin can be substituted with various functional groups, including chlorination, bromination, and amination, allowing for the creation of diverse dye molecules .
  • Intercalation with DNA: Quinizarin has been shown to intercalate into double-stranded DNA, inhibiting topoisomerase II activity, which is a mechanism relevant to its use in chemotherapeutic agents .

Quinizarin exhibits notable biological activities, including:

  • Cytotoxicity: Studies have indicated that quinizarin possesses cytotoxic properties against certain cancer cell lines, making it a candidate for further research in cancer therapeutics .
  • Antioxidative Effects: Quinizarin has demonstrated antioxidative properties, which may contribute to its potential therapeutic effects by mitigating oxidative stress within biological systems .
  • Enzyme Inhibition: It has been found to inhibit specific enzymes, which could play a role in its biological efficacy and potential applications in drug development .

Quinizarin has a wide range of applications:

  • Dye Industry: It is primarily used as a dye for textiles and inks due to its vibrant red-orange color and excellent lightfastness properties. Quinizarin is also employed in coloring gasoline and heating oils .
  • Pigment Formation: Quinizarin serves as an intermediate for synthesizing various pigments, including indanthrene and alizarin-derived dyes .
  • Chemical Intermediate: Its ability to undergo substitution reactions allows it to be modified into numerous other dyes tailored for specific applications .

Research has focused on the interactions of quinizarin with biological systems:

  • DNA Intercalation Studies: Quinizarin's ability to intercalate into DNA has been investigated using electrochemical methods, revealing insights into its mechanism of action as a potential anticancer agent .
  • Reactive Oxygen Species Formation: Studies have shown that quinizarin can lead to the formation of reactive oxygen species under certain conditions, which may have implications for its cytotoxic effects and therapeutic potential .

Quinizarin shares structural similarities with several other anthraquinone derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Alizarin (1,2-dihydroxyanthraquinone)Hydroxyl groups at positions 1 and 2Known for its historical use as a natural dye
Purpuroxanthin (1,3-dihydroxyanthraquinone)Hydroxyl groups at positions 1 and 3Exhibits different color properties
Quinalizarin (1,2,5,8-tetrahydroxyanthraquinone)Four hydroxyl substituents across the structureEnhanced solubility and reactivity compared to quinizarin
1-HydroxyanthraquinoneHydroxyl group at position 1Used primarily as a dye but less versatile than quinizarin

Quinizarin stands out due to its specific positioning of hydroxyl groups and its resultant properties that make it particularly effective in dye applications while also showing promising biological activities not fully explored in other compounds. This unique combination makes quinizarin a valuable compound in both industrial applications and potential therapeutic contexts.

Physical Description

Dry Powder
Yellow-red, orange, or deep red solid; [HSDB] Orange powder; [MSDSonline]

Color/Form

ORANGE CRYSTALS FROM ACETIC ACID; ORANGE PLATES FROM ETHER; DEEP RED NEEDLES FROM ALCOHOL, BENZENE, TOLUENE, XYLENE
YELLOW RED LEAFLETS FROM ETHER; RED CRYSTALS FROM TOLUENE, ACETIC ACID

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

240.04225873 g/mol

Monoisotopic Mass

240.04225873 g/mol

Flash Point

222 °C

Heavy Atom Count

18

Melting Point

196 °C

UNII

8S496ZV3CS

GHS Hazard Statements

Aggregated GHS information provided by 2140 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 2140 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 2134 of 2140 companies with hazard statement code(s):;
H315 (96.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

LAXATIVE EFFECTS OF 6 ANTHRAQUINONES WERE RELATED TO THEIR ABILITY TO UNCOUPLE PHOSPHORYLATION IN BOTH PLANT (PHASEOLUS AUREUS) & ANIMAL (GUINEA PIGS INTESTINE) MITOCHONDRIA. THE STRUCTURAL REQUIREMENTS WERE: A RIGID PLANAR STRUCTURE AND AT LEAST 1 OH GROUP, PREFERENTIALLY IN POSITION 1, 1 AND 8, 2, 3, 6, AND 7.

Vapor Pressure

0.00000002 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

81-64-1

Associated Chemicals

1,5-Dihydroxyanthraquinone;117-12-4
1,7-Dihydroxyanthraquinone;1322-60-7
1,8-Dihydroxyanthraquinone;117-10-2
2,6-Dihydroxyanthraquinone;84-60-6
2,7-Dihydroxyanthraquinone;572-93-0

Wikipedia

1,4-Dihydroxyanthraquinone
Magellanine

Methods of Manufacturing

...BY DIAZOTIZING P-CHLOROANILINE, CONDENSING WITH PHTHALIC ANHYDRIDE, & HYDROLYZING: BRITISH PATENT 373,999, CA 27, 3946 (1933); BY TREATING ANTHRAQUINONE WITH AMMONIUM PERSULFATE IN SULFURIC ACID: WACKER, J PRAKT CHEM [2] 54, 90 (1896). BY HEATING P-CHLOROPHENOL, PHTHALIC ANHYDRIDE & EITHER SULFURIC ACID OR ALUMINUM CHLORIDE: REYNOLDS, BIGELOW, J AM CHEM SOC 48, 420 (1926); US PATENT 1,845,632, CA 26, 2203; ORG SYN COLL VOL I, 476 (NEW YORK, 1941).

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
All Other Basic Organic Chemical Manufacturing
9,10-Anthracenedione, 1,4-dihydroxy-: ACTIVE
THE CONDENSATION OF ALKYLENEDIAMINES WITH QUINIZARIN GAVE COMPD MARKEDLY ACTIVE AGAINST BOTH LEUKEMIAS & SOLID TUMORS IN MICE.
1,4-DIHYDROXYANTHRAQUINONE IS FUNGICIDE @ 4000 PPM FOR CONTROL OF POWDERY MILDEW (ERYSIPHE POLYGONI) ON INOCULATED CRANBERRY BEAN SEEDLINGS.

Clinical Laboratory Methods

HPLC IS EMPLOYED FOR ANALYSIS OF QUINIZARIN IN D&C GREEN #6.

Stability Shelf Life

BLACK PPT WITH CO2; SUBLIMES @ HIGH VACUUM

Dates

Modify: 2023-08-15

Study of Quinizarin Interaction with SDS Micelles as a Model System for Biological Membranes

Ana Maria Toader, Petruta Oancea, Mirela Enache
PMID: 33855576   DOI:

Abstract

Investigation of the interaction of quinizarin (Q), an analogue of the core unit of different anticancer drugs, with anionic SDS micelles has been performed by absorption and conductance measurements in 0.1 M phosphate buffer, pH 7.4 and over the temperature range of 298.15-323.15 K. The values of binding constant (Kb), partition coefficient (Kx) and the corresponding thermodynamic parameters (Gibbs free energy, enthalpy, entropy) for the binding and distribution of quinizarin between the bulk aqueous solution and surfactant micelles have been determined and discussed in terms of possible intermolecular interactions. Values of critical micelle concentration (CMC) and degree of ionization (?) for SDS in the absence and the presence of quinizarin have been evaluated from conductometric study. Comparing the absorption spectra of quinizarin in SDS micelles with the spectra in different solvents revealed that quinizarin molecules are located in the hydrophilic region of SDS micelles. The trend of changes in Gibbs free energy, enthalpy and entropy with temperature shows that both binding and partition processes are spontaneous and entropy driven. In addition, the hydrophobic interactions are the main forces involved in binding and partition processes.


Synthesis, characterization and albumin binding capabilities of quinizarin containing ternary cobalt(III) complexes

Máté Kozsup, Orsolya Dömötör, Sándor Nagy, Etelka Farkas, Éva A Enyedy, Péter Buglyó
PMID: 31874363   DOI: 10.1016/j.jinorgbio.2019.110963

Abstract

Four Co(III) ternary complexes with the composition of [(Co(4 N))
(quin)](ClO
)
or [(Co(4 N))
(quinS)](ClO
)
, where 4 N = tris(2-aminoethyl)amine (tren) or tris(2-pyridylmethyl)amine (tpa), quinH
= quinizarin (1,4-dihydroxy-9,10-anthraquinone), quinSH
= quinizarin-2-sulfonic acid (1,4-dihydroxy-9,10-anthraquinone-2-sulfonic acid), were synthesized, characterized and their human serum albumin (HSA) binding capabilities were also tested. The complexes can be considered as likely chaperons of quinizarins which are structural models for anthracycline-based anticancer drugs like doxorubicin. All the Co(III) complexes are dinuclear and were isolated as mixture of isomers. Comparison of the cyclic voltammograms of the free ligands and the appropriate Co(III) complexes revealed that the new signals belonging to reversible processes in the range -400-0 mV (vs. Ag/AgCl) for the complexes can be attributed to the reversible reduction of the Co(III) centre. These potentials are in the range of typical (O,O) chelated Co(III) ternary complexes bearing 4 N donor ligands and follow the order being more positive for the tpa containing complexes. Presence of the sulfonate group in the quinizarin results in slightly more negative reduction potential of the Co(III) complexes. HSA binding capabilities of the quinH
and quinSH
ligands as well as the appropriate complexes showed that quinSH
has higher affinity to the protein than quinH
while none of the complexes seem to bind to HSA.


Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents

Yanghou Liu, Yuehui Liang, Jun Jiang, Qing Qin, Lisheng Wang, Xu Liu
PMID: 30846253   DOI: 10.1016/j.bmcl.2019.02.026

Abstract

The novel hydroxyanthraquinone derivatives containing nitrogen-mustard and thiophene group were designed to covalently bind to topoisomerase II, and their structures were confirmed by nuclear magnetic resonance and high resolution mass spectrometer technologies in this article. The in vitro cytotoxicity against different cancer cell lines and one normal liver cell line (L02) was evaluated by MTT assay. Compound A1 was the most potent anti-proliferative agent against the human liver cancer HepG-2 cells (IC
= 12.5 μM), and there is no obvious growth inhibitory effect on normal liver tissue L02 cells. The good cytotoxicity and selectivity of compound A1 suggest that it could be a promising lead for further optimization. The mechanisms of action about compound A1 and A4 were further investigated through analysis of cell apoptosis. Confocal microscopy tracks the location of compound A1 in the cell, which could enter the cytoplasm and nucleus, and induce severe deformation of the nucleus. The docking study demonstrated that A1 could interact with the catalytic active site in topoisomerase II.


Antiproliferative, DNA binding, and cleavage properties of dinuclear Co(III) complexes containing the bioactive quinizarin ligand

Hana Crlikova, Hana Kostrhunova, Jitka Pracharova, Máté Kozsup, Sándor Nagy, Péter Buglyó, Viktor Brabec, Jana Kasparkova
PMID: 32112290   DOI: 10.1007/s00775-020-01765-4

Abstract

The adverse side effects and acquired resistance associated with the clinical application of traditional platinum-based anticancer drugs have forced investigation of alternative transition metal-based compounds and their cytostatic properties. Over the last years, the anticancer potential of cobalt complexes has been extensively studied, and in-depth analyses of their mode of action have been conducted. In this work, we present antiproliferative activity against human cancer cells of the dinuclear Co(III) complexes bearing the quinizarin ligand and tris(2-aminoethyl)amine (tren, compound 1) or tris(2-pyridylmethyl)amine (tpa, compound 2) co-ligands. To contribute the understanding mechanisms of biological action of these compounds, their association with DNA in the cells, DNA binding in cell-free media, and DNA cleavage capability were investigated in detail. The results demonstrate that both complexes interact with DNA in tumor cells. However, their mechanism of antiproliferative action is different, and this difference is mirrored by distinct antiproliferative activity. The antiproliferative effect of 1 is connected with its ability to intercalate into DNA and subsequently to inhibit activities of DNA processing enzymes. In contrast, the total antiproliferative efficiency of 2, thanks to its redox properties, appears to be connected with its ability to form radicals and, consequently, with the ability of 2 to cleave DNA. Hence, the findings presented in this study may significantly contribute to understanding the antitumor potential of cobalt complexes. Dinuclear Co(III) complexes containing the bioactive quinizarin ligand exhibit antiproliferative activity based on distinct mechanism.


Design and synthesis of various quinizarin derivatives as potential anticancer agents in acute T lymphoblastic leukemia

Xiufang Hu, Yanqin Cao, Xu Yin, Li Zhu, Yingyu Chen, Wenfeng Wang, Jianda Hu
PMID: 30827866   DOI: 10.1016/j.bmc.2019.02.041

Abstract

A series of quinizarin derivatives containing quaternary ammonium salts and/or thiourea groups were synthesized and their anticancer activities against leukemia cell lines have been tested. Results showed that most of quinizarin derivatives could inhibit the proliferation of leukemia cells. Among these derivatives, compound 3 showed good inhibition activity against various leukemia cells with IC
values ranging from 0.90 ± 2.55 μM to 10.90 ± 3.66 μM. At the same time, compound 3 also inhibited the growth of human embryonic kidney-293 cell (HEK-293). Molt-4 and Jurkat cells, acute T lymphoblastic leukemia (T-ALL) cell lines, were selected to reveal potential anticancer mechanism of compound 3. Compound 3 inhibited the proliferation of Molt-4 and Jurkat cells in a dose- and time-dependent manner and led to a marked G0/G1 phase arrest. Analysis of Annexin V-APC and intracellular reactive oxygen species (ROS) level by flow cytometry showed that compound 3 induced significant apoptosis in Molt-4 and Jurkat cells. Western blotting assay showed that compound 3 activated the caspase-dependent apoptosis pathway and induced the degradation of Bcl-2 and c-myc protein.


Probing the intermolecular interactions into serum albumin and anthraquinone systems: a spectroscopic and docking approach

Sameer Shakeel Ansari, Rizwan Hasan Khan, Saeeda Naqvi
PMID: 28974158   DOI: 10.1080/07391102.2017.1388284

Abstract

Intermolecular interaction study of human serum albumin (HSA) with two anthraquinones i.e. danthron and quinizarin has been performed through fluorescence, UV-vis and CD spectroscopy along with docking analysis. The titration of drugs into HSA solution brought about the quenching of fluorescence emission by way of complex formation. The binding constants were found to be 1.51 × 10
L mol
and 1.70 × 10
L mol
at λ
= 280 nm while at λ
= 295 nm, the values of binding constants were 1.81 × 10
L mol
and 1.90 × 10
L mol
which hinted toward binding of both the drugs in the vicinity of subdomain IIA. Different temperature study revealed the presence of static quenching mechanism. Moreover, more effective quenching of the fluorescence emission was observed at λ
= 295 nm which also suggested that both the drug molecule bind nearer to Trp-214. Thermodynamic parameters showed that hydrophobic interaction was the major force behind the binding of drugs. The UV-vis spectroscopy testified the formation of complex in both the systems and primary quenching mechanism as static one. The changes in secondary structure and α-helicity in both the systems were observed by circular dichroism spectroscopy. Furthermore, molecular docking analysis predicted the probable binding site of drugs in subdomain IIA of HSA molecule. The types of amino acid residues surrounding the drug molecule advocated that van der Waals forces, hydrophobic forces and electrostatic forces played a vital role in the stabilization of drug-protein complex formed.


Improving risk assessment of color additives in medical device polymers

Vaishnavi Chandrasekar, Dustin W Janes, Christopher Forrey, David M Saylor, Akhil Bajaj, Timothy V Duncan, Jiwen Zheng, Kausar B Riaz Ahmed, Brendan J Casey
PMID: 28140510   DOI: 10.1002/jbm.b.33845

Abstract

Many polymeric medical device materials contain color additives which could lead to adverse health effects. The potential health risk of color additives may be assessed by comparing the amount of color additive released over time to levels deemed to be safe based on available toxicity data. We propose a conservative model for exposure that requires only the diffusion coefficient of the additive in the polymer matrix, D, to be specified. The model is applied here using a model polymer (poly(ether-block-amide), PEBAX 2533) and color additive (quinizarin blue) system. Sorption experiments performed in an aqueous dispersion of quinizarin blue (QB) into neat PEBAX yielded a diffusivity D = 4.8 × 10
cm
s
, and solubility S = 0.32 wt %. On the basis of these measurements, we validated the model by comparing predictions to the leaching profile of QB from a PEBAX matrix into physiologically representative media. Toxicity data are not available to estimate a safe level of exposure to QB, as a result, we used a Threshold of Toxicological Concern (TTC) value for QB of 90 µg/adult/day. Because only 30% of the QB is released in the first day of leaching for our film thickness and calculated D, we demonstrate that a device may contain significantly more color additive than the TTC value without giving rise to a toxicological concern. The findings suggest that an initial screening-level risk assessment of color additives and other potentially toxic compounds found in device polymers can be improved. © 2017 Wiley Periodicals, Inc. J Biomed Mater Res Part B: Appl Biomater, 106B: 310-319, 2018.


Interstrand DNA covalent binding of two dinuclear Ru(ii) complexes. Influence of the extra ring of the bridging ligand on the DNA interaction and cytotoxic activity

Héctor J Lozano, Natalia Busto, Gustavo Espino, Arancha Carbayo, José M Leal, James A Platts, Begoña García
PMID: 28243638   DOI: 10.1039/c6dt04888a

Abstract

In this work, we report experimental and computational evidence for the intercalation into the DNA base-pairs of the free quinones quinizarin (Q) and naphthazarin (N) and the interstrand covalent binding of their p-cymene di-ruthenium(ii) complexes (Cl
Ru
X, with X = N, Q bridging ligands). The intercalation extent for the N complex was larger than that for Q, which is in good agreement with the higher relative contour length and melting temperature for the same C
/C
ratio and with the computational mean stacking distances between the ligand and the nearest base-pair (3.34 Å and 3.19 Å) for N and Q, respectively. However, the apparent binding constant of Q/DNA, two orders higher than that of N/DNA, indicates that the thermal stability of the X/DNA complex is more related to the degree of intercalation than to the magnitude of the binding constant. Cl
Ru
X complexes undergo aquation, forming the aqua-derivatives [(H
O)
Ru
X]
. These can further bind covalently to DNA via interstrand crosslinking, through both Ru centres and two N7 sites of consecutive guanines, to give (DNA
)Ru
X complexes, by a mechanism similar to that of cisplatin. To the best of our knowledge, this type of interaction with dinuclear Ru(ii) complexes has not been reported hitherto. The experimental and computational results reveal that the number of rings of the aromatic moiety and the covalent binding to DNA play a key role in the behaviour of the quinones and their Ru(ii) derivatives. The cytotoxicity of the ligands and the corresponding Ru(ii) complexes was evaluated in MCF-7, A2780, A2780cis tumour cells and in the healthy cell line MRC-5. The cytotoxic activity was notable for N and negligible for Q. The IC
values and the resistance (RF) and selectivity (SF) factors show that the Cl
Ru
N complex is the most promising among the four studied anticancer drugs.


Monitoring the Activity of Immobilized Lipase with Quinizarin Diester Fluoro-Chromogenic Probe

Carolina Aparecida Sabatini, Denis Massucatto Dos Santos, Sabrina Matos de Oliveira da Silva, Marcelo Henrique Gehlen
PMID: 29207517   DOI: 10.3390/molecules22122136

Abstract

Quinizarin diester is used as a fluoro-chromogenic substrate of the activity of lipase supported in poly(methylmetacrylate) beads (CALB, Novozym
435) dispersed in organic solvents. The monoester and diester of quinizarin are both non-fluorescent species contrasting with the enzymatic product quinizarin that shows optical absorption in the visible region and strong fluorescence signal. The enzymatic conversion is accomplished by spectroscopic measurements and it follows a sigmoid curve from which the mean reaction time of the enzymatic process can be determined. This parameter indicates the enzyme activity of the immobilized lipase. Its dependency with the amount of lipase allowed the determination of the ratio of the catalytic rate and the Michaelis constant (
/
) and the experimental value found was (1.0 ± 0.1) × 10
mg
/min in the case of quinizarin diacetate.


Biophysical Characterization and Anticancer Activities of Photosensitive Phytoanthraquinones Represented by Hypericin and Its Model Compounds

Valéria Verebová, Jiří Beneš, Jana Staničová
PMID: 33271809   DOI: 10.3390/molecules25235666

Abstract

Photosensitive compounds found in herbs have been reported in recent years as having a variety of interesting medicinal and biological activities. In this review, we focus on photosensitizers such as hypericin and its model compounds emodin, quinizarin, and danthron, which have antiviral, antifungal, antineoplastic, and antitumor effects. They can be utilized as potential agents in photodynamic therapy, especially in photodynamic therapy (PDT) for cancer. We aimed to give a comprehensive summary of the physical and chemical properties of these interesting molecules, emphasizing their mechanism of action in relation to their different interactions with biomacromolecules, specifically with DNA.


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